molecular formula C9H5BrClNO B1443329 6-Bromo-7-chloroquinolin-4-OL CAS No. 1260680-69-0

6-Bromo-7-chloroquinolin-4-OL

Cat. No. B1443329
CAS RN: 1260680-69-0
M. Wt: 258.5 g/mol
InChI Key: YCDPCUROLTWTTA-UHFFFAOYSA-N
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Description

“6-Bromo-7-chloroquinolin-4-OL” is a chemical compound with the molecular formula C9H5BrClNO. It has a molecular weight of 258.5 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H, (H,12,13) . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.5 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : 6-Bromo-7-chloroquinolin-4-ol serves as a starting material in the Knorr synthesis of quinolinones, a key process in infectious disease research. The synthesis involves condensation and cyclization steps optimized for specific product formation, demonstrating the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).

  • Intermediate in PI3K/mTOR Inhibitors : The compound is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research. It's involved in a multi-step synthesis process highlighting its utility in complex organic synthesis (Fei Lei et al., 2015).

Biological Activity and Pharmaceutical Applications

  • Antibacterial Activities : Derivatives of 6-Bromoquinolin-4-ol exhibit antibacterial properties against pathogens like Escherichia coli and MRSA. The study of these derivatives offers insights into potential new antibacterial agents (Arshad et al., 2022).

  • Antituberculosis Activity : Some derivatives have shown high antituberculosis activity, indicating their potential application in developing new treatments for tuberculosis (Omel’kov et al., 2019).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies involving this compound derivatives include crystallography to understand molecular interactions and structure, crucial for drug design and material science (Ouerghi et al., 2021).

  • Density Functional Theory (DFT) Studies : DFT findings on synthesized derivatives help in understanding their structural and physical properties, essential for predicting their reactivity and interactions in various applications (Zhou et al., 2022).

Safety and Hazards

The safety information for “6-Bromo-7-chloroquinolin-4-OL” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives, such as “6-Bromo-7-chloroquinolin-4-OL”, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research will likely continue to explore new synthesis protocols and investigate new structural prototypes with more effective biological and pharmaceutical activities .

properties

IUPAC Name

6-bromo-7-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDPCUROLTWTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C2C1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697435
Record name 6-Bromo-7-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260680-69-0
Record name 6-Bromo-7-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-7-chloroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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